Mesatlantin C

Description

Mesatlantin C is a sesquiterpene lactone classified under the parthenolide derivative family, a group of natural products renowned for their diverse biological activities. Its CAS number is 137624-14-7 . It is sourced from natural products, though its exact origin (e.g., plant species) remains unspecified in available literature .

Properties

IUPAC Name |

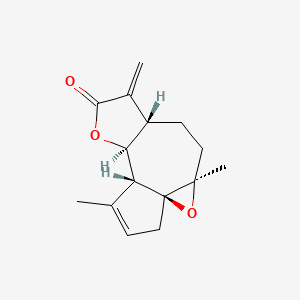

(1S,3R,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3/t10-,11+,12-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJYAKBJSGRTHA-OEMOEHNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]23[C@H]1[C@@H]4[C@@H](CC[C@]2(O3)C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Record name | Arglabin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arglabin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84692-91-1 | |

| Record name | Arglabin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The preparation of Mesatlantin C involves several synthetic routes and reaction conditions. One common method is the extraction from natural sources, followed by purification processes such as chromatography. The industrial production of this compound typically involves large-scale extraction and purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Mesatlantin C undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of a bond in the presence of water. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mesatlantin C has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of Mesatlantin C involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Insights

This compound vs. Parthenolide Derivatives: this compound shares a core sesquiterpene lactone scaffold with parthenolide, Micheliolide, and Kauniolide. However, differences in oxygenation and side-chain modifications likely influence bioactivity. For example, Micheliolide’s additional methyl groups enhance its stability and NF-κB inhibitory potency compared to parthenolide . Dehydroleucodine (Mesatlantin E) diverges with a furan dione ring system (C15H16O3), contributing to its unique role in mast cell stabilization .

Parthenolide inhibits NF-κB and induces ROS-mediated apoptosis in leukemia cells , whereas Micheliolide suppresses pro-inflammatory cytokines in diabetic nephropathy models .

Synthetic and Analytical Considerations: High-performance liquid chromatography (HPLC) data for this compound and related compounds are critical for purity assessment, though only parthenolide and Micheliolide have standardized protocols . Structural elucidation via NMR and mass spectrometry is essential for differentiating this compound from analogs like Kauniolide, which lacks a hydroxyl group present in parthenolide .

Biological Activity

Mesatlantin C is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Profile

This compound, with the chemical identifier 137624-14-7, is a naturally occurring compound that has been studied for various biological effects. It is primarily extracted from plant sources and has been noted for its diverse pharmacological activities.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against bacteria and fungi, this compound demonstrated a minimum inhibitory concentration (MIC) that suggests it could be a viable candidate for developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

2. Anticancer Activity

this compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Ethnopharmacology evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in treating persistent infections.

Case Study 2: Anticancer Effects

In another study focusing on its anticancer potential, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent in cancer treatment.

The biological activities of this compound are attributed to several mechanisms:

- Antimicrobial Activity : It disrupts cell membrane integrity and inhibits nucleic acid synthesis in bacteria.

- Anticancer Activity : It activates apoptotic pathways through the intrinsic pathway involving mitochondrial dysfunction and subsequent caspase activation.

Q & A

Q. How to structure a manuscript on this compound’s mechanism of action for high-impact journals?

- Methodological Answer :

- Results/Discussion integration : Link structural data (e.g., cryo-EM maps) to functional assays (e.g., enzymatic inhibition) .

- Visual abstracts : Create a graphical summary highlighting key findings (e.g., target binding, cellular pathways) without overcrowding .

- Data availability : Adhere to TOP Guidelines (Transparency and Openness Promotion) by disclosing conflicts of interest and data access links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.